3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid
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Overview
Description
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a benzoic acid moiety with a tetrahydronaphthalenylsulfamoyl group.
Preparation Methods
The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps involve the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonamide Compounds: These compounds contain the sulfonamide group and are known for their antibacterial and therapeutic properties.
The uniqueness of this compound lies in its combination of the tetrahydronaphthalenylsulfamoyl group with the benzoic acid moiety, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11,16,18H,4,6,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDTZTUYCWFAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731797-76-5 |
Source
|
Record name | 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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